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Compound of Interest

Compound Name: H-Leu-Lys(Z)-OH

Cat. No.: B2534777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical building

block H-Leu-Lys(Z)-OH, its physicochemical properties, synthesis, and its application in

peptide synthesis. This document is intended to serve as a valuable resource for researchers,

scientists, and professionals in the field of drug development and peptide chemistry.

Introduction
H-Leu-Lys(Z)-OH, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide building block

crucial for the synthesis of complex peptides and peptidomimetics. The presence of the

benzyloxycarbonyl (Z) protecting group on the lysine side-chain amine allows for the selective

elongation of the peptide backbone without interference from the lysine's nucleophilic side

chain. The N-terminal leucine is unprotected, making it ready for coupling to a resin or the C-

terminus of another amino acid. This strategic protection scheme makes H-Leu-Lys(Z)-OH a

valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide

synthesis (SPPS). Peptides incorporating the Leu-Lys motif have garnered significant interest

due to their prevalence in bioactive molecules, particularly antimicrobial and anticancer

peptides.

Physicochemical Properties
Quantitative data for H-Leu-Lys(Z)-OH is not extensively available in the public domain.

However, data for the constituent protected amino acid, H-Lys(Z)-OH, and general properties of
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similar dipeptides can be used as a reference.

Table 1: Physicochemical Data of H-Leu-Lys(Z)-OH and Related Compounds

Property H-Leu-Lys(Z)-OH H-Lys(Z)-OH
General Protected
Dipeptides

Molecular Formula C₂₀H₃₁N₃O₅ C₁₄H₂₀N₂O₄ Variable

Molecular Weight 393.48 g/mol 280.32 g/mol Variable

CAS Number 34990-61-9 1155-64-2 Variable

Appearance
White to off-white

solid

White to off-white

powder

Typically white to off-

white solids

Optical Rotation Data not available
[α]20/D +15.5±1°, c =

1% in 1 M HCl[1]

Variable depending on

sequence and

protecting groups

Purity (typical) ≥97% (HPLC) ≥99.0% (NT)[1] ≥95% (HPLC)

Solubility

Soluble in organic

solvents like DMF,

NMP, and DMSO.

Limited solubility in

water.

Soluble in 0.1 M HCl

(5 mg/mL), slightly

soluble in water (1.85

mg/mL), and sparingly

soluble in DMSO (<1

mg/mL).

Generally soluble in

polar aprotic solvents

(DMF, NMP, DMSO)

used in peptide

synthesis. Solubility

can be sequence-

dependent and

influenced by

aggregation.

Experimental Protocols
Solution-Phase Synthesis of a Protected Dipeptide
Fragment (Boc-Leu-Lys(Z)-OMe)
This protocol outlines a general method for the synthesis of a protected dipeptide fragment,

which is a common strategy in solution-phase peptide synthesis.
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Materials:

Boc-Leu-OH

H-Lys(Z)-OMe

Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

Dichloromethane (DCM)

Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate solution

10% aqueous citric acid solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Activation of Boc-Leu-OH: Dissolve Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in a minimal

amount of DMF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in

DCM dropwise with stirring.

Coupling Reaction: To the activated Boc-Leu-OH solution, add a solution of H-Lys(Z)-OMe

(1.0 eq) in DCM. Allow the reaction mixture to stir at 0 °C for 2 hours and then at room

temperature overnight.

Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

Dilute the filtrate with EtOAc and wash successively with 10% citric acid, saturated sodium
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bicarbonate, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude dipeptide by silica gel column chromatography

using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes).

Characterization: Characterize the purified Boc-Leu-Lys(Z)-OMe by NMR and mass

spectrometry to confirm its identity and purity.

Incorporation of H-Leu-Lys(Z)-OH in Solid-Phase Peptide
Synthesis (Fmoc/tBu Strategy)
This protocol describes the incorporation of the H-Leu-Lys(Z)-OH dipeptide building block into

a growing peptide chain on a solid support.

Materials:

Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

H-Leu-Lys(Z)-OH

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

N,N-Dimethylformamide (DMF), peptide synthesis grade

Piperidine, 20% in DMF

Dichloromethane (DCM)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS))

Cold diethyl ether

Procedure:
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Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes

in a peptide synthesis vessel.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting

group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

Dipeptide Coupling:

In a separate vial, dissolve H-Leu-Lys(Z)-OH (3 eq), HOBt or Oxyma Pure (3 eq), and DIC

(3 eq) in DMF.

Add the activated dipeptide solution to the deprotected resin.

Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using

a qualitative test (e.g., Kaiser test) to ensure completion.

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and

byproducts.

Chain Elongation: Repeat the Fmoc deprotection and coupling steps with the subsequent

amino acids in the desired sequence.

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-

terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the

resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and

remove the side-chain protecting groups, including the Z-group from lysine.

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether,

centrifuge to collect the pellet, and wash with cold ether. Purify the peptide by reverse-phase

high-performance liquid chromatography (RP-HPLC).

Purification by Reverse-Phase HPLC
Instrumentation:

Preparative RP-HPLC system with a C18 column.
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Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide

using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5-60% B over 30

minutes).

Fraction Collection: Collect fractions corresponding to the major peptide peak.

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-

HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final

peptide as a white fluffy powder.

Mandatory Visualizations
Experimental Workflow
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Caption: Workflow for Solid-Phase Peptide Synthesis and Purification.

Signaling Pathway: Antimicrobial Action of Leu-Lys
Containing Peptides
Many antimicrobial peptides (AMPs) rich in leucine and lysine residues function by disrupting

the bacterial cell membrane. The "carpet" model is a widely accepted mechanism for this
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action.
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Caption: Mechanism of Bacterial Membrane Disruption by Leu-Lys Peptides.

Conclusion
H-Leu-Lys(Z)-OH is a versatile and valuable building block for the synthesis of peptides with

diverse biological activities. Its strategic protection allows for efficient and controlled peptide
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chain elongation. The protocols and conceptual diagrams provided in this guide offer a solid

foundation for researchers and drug development professionals to effectively utilize this

dipeptide in their synthetic endeavors. Further investigation into the specific quantitative

properties of H-Leu-Lys(Z)-OH will undoubtedly enhance its application in the rational design

of novel peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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